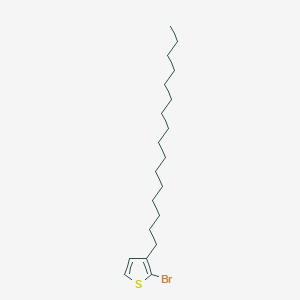

2-Bromo-3-hexadecylthiophene

Description

Synthesis of 3-Hexadecylthiophene (B52687) Derivatives as Intermediates

The primary precursor for the target compound is 3-hexadecylthiophene. The synthesis of 3-alkylthiophenes (3ATs) is a well-established area of organic chemistry, driven by the demand for these monomers in the production of conductive polymers like poly(3-alkylthiophenes) (P3ATs). cmu.eduethz.ch A predominant method for creating the crucial carbon-carbon bond between the thiophene (B33073) ring and the alkyl chain is through metal-catalyzed cross-coupling reactions.

The Kumada coupling reaction is a frequently employed strategy for the synthesis of 3-alkylthiophenes. jcu.edu.au This reaction typically involves the coupling of a Grignard reagent derived from an alkyl halide with a halothiophene, catalyzed by a nickel complex. For the synthesis of 3-hexadecylthiophene, this would involve the reaction of a 3-halothiophene (e.g., 3-bromothiophene (B43185) or 3-chlorothiophene) with hexadecylmagnesium bromide. Nickel catalysts bearing phosphine (B1218219) ligands, such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2), are effective in promoting this transformation, often resulting in high yields of the desired 3-alkylthiophene. jcu.edu.auacs.org

The general reaction scheme is as follows:

Thiophene-3-X + C₁₆H₃₃-MgBr --(Ni catalyst)--> 3-Hexadecylthiophene

(where X = Br, Cl)

The synthesis of the required Grignard reagent, hexadecylmagnesium bromide, is straightforward, involving the reaction of 1-bromohexadecane (B154569) with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF). The resulting 3-hexadecylthiophene can then be purified by methods such as distillation or column chromatography before its use in the subsequent bromination step.

Regioselective Bromination Strategies for Thiophene Ring Functionalization

With the 3-hexadecylthiophene precursor in hand, the next critical step is the regioselective introduction of a bromine atom at the C2-position of the thiophene ring. The thiophene ring is highly activated towards electrophilic substitution, and the positions adjacent to the sulfur atom (C2 and C5) are the most reactive. researchgate.netstudysmarter.co.uk For a 3-substituted thiophene, the C2 and C5 positions are electronically distinct. The directing effect of the C3-alkyl group and the inherent reactivity of the thiophene ring lead to a strong preference for substitution at the C2-position. jcu.edu.au

Using N-Bromosuccinimide (NBS): The most common and efficient method for the selective monobromination of 3-alkylthiophenes at the 2-position is the use of N-Bromosuccinimide (NBS). jcu.edu.auguidechem.comsci-hub.ru NBS is a convenient and selective source of electrophilic bromine. The reaction is typically carried out by treating the 3-hexadecylthiophene with one equivalent of NBS in a suitable solvent system. A common solvent mixture is chloroform (B151607) and acetic acid. acs.org The reaction is often rapid and can be highly exothermic. sci-hub.ru Careful control of the stoichiometry and reaction temperature is crucial to prevent over-bromination, which would lead to the formation of 2,5-dibromo-3-hexadecylthiophene. jcu.edu.auacs.org

Alternative Methods: An alternative strategy for achieving high regioselectivity involves a one-pot process using butyllithium (B86547) (n-BuLi) and elemental bromine (Br₂). google.com In this method, the 3-alkylthiophene is treated with n-BuLi at a very low temperature (-78 °C) in a solvent like THF. This leads to deprotonation at the most acidic position, which is the C2-position. The subsequent addition of a bromine solution to this lithiated intermediate results in the formation of the 2-bromo-3-alkylthiophene with excellent regioselectivity and high yield. google.com This method offers precise control over the position of bromination, although it requires cryogenic temperatures and the handling of pyrophoric butyllithium. google.com

| Reagent(s) | Typical Solvents | Temperature | Key Features | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | CHCl₃/Acetic Acid, CCl₄ | Room Temperature | Common, efficient for selective C2-bromination. Requires stoichiometric control to avoid dibromination. | acs.orgguidechem.comsci-hub.ru |

| n-BuLi, then Br₂ | Tetrahydrofuran (THF) | -78 °C | Excellent regioselectivity via directed lithiation. Requires cryogenic conditions. | google.com |

Mechanistic Aspects of Bromination Reactions in Thiophene Chemistry

The high regioselectivity observed in the bromination of 3-hexadecylthiophene is a direct consequence of the mechanism of electrophilic aromatic substitution in the thiophene ring. The sulfur atom in the thiophene ring plays a crucial role, influencing the electron distribution and stabilizing the reaction intermediates.

The bromination proceeds via the attack of an electrophilic bromine species (Br⁺), generated from NBS or Br₂, on the electron-rich thiophene ring. This attack can, in principle, occur at any of the available carbon atoms (C2, C4, or C5). However, the attack is overwhelmingly favored at the positions alpha to the sulfur atom (C2 and C5) because the sulfur can effectively stabilize the positive charge in the resulting cationic intermediate, known as the sigma complex or arenium ion, through resonance. studysmarter.co.ukvaia.com

When the electrophile attacks the C2 position of 3-hexadecylthiophene, three resonance structures can be drawn for the sigma complex. One of these structures places the positive charge directly on the sulfur atom, which is a particularly stable arrangement due to the sulfur's ability to accommodate the charge via an expanded octet. Attack at the C5 position also leads to a stabilized intermediate. In contrast, attack at the C4 position (beta to the sulfur) results in a less stable intermediate, as the sulfur atom cannot directly participate in stabilizing the positive charge through resonance.

Between the two alpha positions (C2 and C5), the C2 position is sterically less hindered than the C5 position (which is adjacent to the bulky hexadecyl group at C3) and is also electronically favored. Theoretical studies, such as those using Density Functional Theory (DFT), have investigated the bromination mechanism of thiophenes with NBS and support the favorability of forming a bromonium ion intermediate, leading to the observed electrophilic substitution products. researchgate.net The synergy between the electron-donating nature of the sulfur atom and the directing effect of the C3-alkyl group ensures that bromination occurs with high regioselectivity at the C2 position, yielding 2-bromo-3-hexadecylthiophene as the major product. vaia.comnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-hexadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18-22-20(19)21/h17-18H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHORSZVGYZIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50740247 | |

| Record name | 2-Bromo-3-hexadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827343-08-8 | |

| Record name | 2-Bromo-3-hexadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50740247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Catalytic Approaches in Monomer Synthesis

Palladium-Catalyzed Cross-Coupling Reactions in Halogenated Thiophene (B33073) Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthesis of conjugated organic materials. These reactions facilitate the formation of carbon-carbon bonds with high efficiency and selectivity, enabling the construction of complex molecular structures from simpler precursors. For halogenated thiophenes like 2-Bromo-3-hexadecylthiophene, these methods are indispensable for introducing a variety of functional groups and for building polymer chains.

Suzuki Cross-Coupling Reactions for Arylated Thiophene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl halides and organoboronic acids, catalyzed by a palladium complex. nih.gov This reaction is noted for its mild conditions, tolerance to a wide range of functional groups, and the generation of non-toxic byproducts. nih.gov

In the context of halogenated thiophenes, Suzuki coupling has been effectively employed for the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives. upm.edu.myresearchgate.net This is achieved by reacting 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids under controlled conditions. upm.edu.mydocumentsdelivered.com The reaction demonstrates selective C-arylation, where one of the bromine atoms on the thiophene ring is substituted with an aryl group. Researchers have found that the choice of solvent significantly impacts the reaction yield, with a mixture of 1,4-dioxane (B91453) and water providing higher yields due to the enhanced solubility of the arylboronic acid reagents. nih.gov The electronic properties of the resulting arylated thiophene derivatives are significantly influenced by the nature of the substituents on the arylboronic acid, such as methyl, methoxy, chloro, or fluoro groups. upm.edu.mydocumentsdelivered.com

| Reactant 1 | Reactant 2 | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Palladium(0) Complex | Synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives with moderate to good yields. | upm.edu.myresearchgate.net |

| Aryl Halides | Organoboronic acids | Pd Catalyst | General method for biaryl synthesis under mild conditions. | nih.gov |

Stille Cross-Coupling Applications in Oligomer and Polymer Synthesis

The Stille reaction is another pivotal palladium-catalyzed cross-coupling method that involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide. wiley-vch.dewikipedia.org This reaction is highly valued in polymer chemistry for its tolerance of a wide array of functional groups and its effectiveness in creating C-C bonds for the synthesis of conjugated polymers. wiley-vch.dersc.org

Stille polycondensation is particularly applicable to the synthesis of polythiophenes and other conjugated polymers. wiley-vch.de The mechanism involves a catalytic cycle with a Pd(0) species, which is often generated in situ from a Pd(II) precursor. wiley-vch.de Commercially available catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ are frequently used. wiley-vch.de For monomers like this compound, Stille coupling can be used to form oligomers and high molecular weight polymers. nih.gov The process typically involves reacting a dibrominated thiophene monomer with a distannylated comonomer or through the homopolymerization of a thiophene monomer bearing both a halide and a stannane (B1208499) group. The reaction's versatility allows for the synthesis of a wide range of functional polymers, although a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org

Kumada Catalyst Transfer Polycondensation for Regioregular Polymers

Kumada catalyst transfer polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a preferred method for synthesizing highly regioregular poly(3-alkylthiophene)s (P3HTs). beilstein-journals.org This technique offers precise control over molecular weight, dispersity, and main chain sequence, proceeding through a chain-growth mechanism. nih.govnih.gov

The process begins with the formation of a thiophene Grignard monomer from a dihalogenated 3-alkylthiophene, such as 2,5-dibromo-3-hexylthiophene, through a magnesium-halogen exchange. beilstein-journals.org This monomer is then polymerized using a nickel catalyst, such as Ni(dppp)Cl₂. beilstein-journals.org The "catalyst-transfer" nature of the polymerization ensures that the catalyst remains associated with the growing polymer chain, which leads to the high degree of regioregularity observed in the final polymer. nih.gov KCTP is attractive due to its use of readily available reagents, relatively mild reaction conditions, and short polymerization times. beilstein-journals.org This method has been successfully applied to synthesize well-defined P3HTs and even block copolymers by sequentially introducing different Grignard monomers. nih.govresearchgate.net

Direct Arylation Polymerization (DArP) for Thiophene Derivatives

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling methods like Suzuki and Stille polymerizations. researchgate.net This method forms C-C bonds by coupling C-H bonds with C-halogen bonds, thus avoiding the need to pre-functionalize monomers with organometallic groups (e.g., boronic acids or stannanes). researchgate.netresearchgate.net

Influence of Bromo-Aromatic Substrate Electronic and Steric Properties on DArP Efficiency

The efficiency and selectivity of DArP are highly dependent on the electronic and steric properties of the bromo-aromatic substrate. In the case of thiophene derivatives, the presence of a bromide group can act as a directing group, enhancing the reactivity of an adjacent C-H bond and enabling β-arylation, a process that is typically challenging. ornl.gov

For the DArP of 2-bromo-3-hexylthiophene, the steric hindrance provided by the hexyl group at the 3-position influences the regioselectivity of the polymerization, favoring head-to-tail linkages. Furthermore, studies have shown that the addition of bulky ligands or additives can impact the polymerization process. For instance, the use of a bulky carboxylate ligand was found to be critical in limiting defects and producing P3HT with properties similar to that made by the Stille method. researchgate.net The addition of bulky carboxylic acids like pivalic acid (PivOH) has also been shown to increase the molecular weight of the resulting polymer, highlighting the significant role of steric factors in controlling the polymerization outcome. researchgate.net

Optimization of Catalyst Systems for DArP of Brominated Thiophenes

Optimizing the catalyst system is crucial for achieving high yields, high molecular weights, and high regioregularity in the DArP of brominated thiophenes. For the polymerization of 2-bromo-3-hexylthiophene, significant research has focused on tuning the reaction conditions. researchgate.net

An optimized system involves using a simple and inexpensive palladium catalyst like Pd(OAc)₂, a carbonate base such as K₂CO₃, and a carboxylic acid additive in a solvent like N,N-dimethylacetamide (DMAc). researchgate.netorganic-chemistry.org Key findings indicate that lowering the reaction temperature and the catalyst loading, along with using a bulkier carboxylate ligand like neodecanoic acid, is critical for minimizing β-defects in the resulting poly(3-hexylthiophene). researchgate.net Other effective catalyst systems include Herrmann's catalyst, which has been used to produce high molecular weight (Mn up to 30,600) and highly regioregular (98%) P3HT in nearly quantitative yield. researchgate.net The choice of additive is also important; for example, 1-adamantanecarboxylic acid has been identified as an effective additive in certain DArP reactions. nih.gov

| Monomer | Catalyst | Ligand/Additive | Base | Key Optimization Finding | Reference |

|---|---|---|---|---|---|

| 2-bromo-3-hexylthiophene | Pd(OAc)₂ (0.25 mol %) | Neodecanoic acid (0.3 equiv) | K₂CO₃ (1.5 equiv) | Lowering temperature (70 °C) and catalyst amount limits defects, yielding P3HT with ~93.5% regioregularity. | researchgate.net |

| 2-bromo-3-hexylthiophene | Herrmann's catalyst | - | - | Produced high molecular weight (Mn = 30,600) and high regioregularity (98%) P3HT in 99% yield. | researchgate.net |

| Thiophenes | Bis(alkoxo)palladium complex | PivOH (Pivalic acid) | K₂CO₃ | Efficient phosphine-free method for direct C-H arylation. | organic-chemistry.org |

| 3,4-ethylenedioxythiophene | Pd(OAc)₂ (1 mol%) | 1-Adamantanecarboxylic acid | - | Optimized system yields polymer with a molecular weight of 39,400 in 89% yield. | nih.gov |

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

In the synthesis of advanced monomers, particularly for electronic and photonic applications, a range of transition metal-catalyzed coupling reactions are employed to construct complex molecular architectures. Beyond the more commonly used Suzuki and Stille reactions, other powerful catalytic methods such as Hiyama and Sonogashira couplings offer unique advantages for the functionalization of heterocyclic compounds like this compound. These reactions expand the synthetic possibilities, allowing for the introduction of diverse functionalities and the creation of tailored monomers for specific applications in materials science.

The Hiyama coupling reaction utilizes a palladium catalyst to form carbon-carbon bonds between organosilanes and organic halides. wikipedia.org A key advantage of this method is the low toxicity and stability of the organosilicon reagents. organic-chemistry.org The reaction is typically activated by a fluoride (B91410) source, which facilitates the transmetalation step in the catalytic cycle. wikipedia.orgorganic-chemistry.org This methodology has been successfully applied to a variety of substrates, including aryl, alkenyl, and alkyl halides. wikipedia.orgorganic-chemistry.org While specific examples with this compound are not extensively documented, the general applicability of Hiyama coupling to aryl bromides suggests its potential for the synthesis of novel thiophene-based monomers. nih.gov For instance, the coupling of various aryl bromides with arylsiloxanes has been achieved in high yields using a palladium acetate (B1210297) catalyst in an aqueous medium. organic-chemistry.org

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is particularly valuable for introducing rigid, linear alkyne moieties into aromatic systems, a common strategy for tuning the optoelectronic properties of conjugated materials. nih.gov The reaction has been widely used in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials. wikipedia.org The coupling of bromo-thiophenes with terminal alkynes is a well-established procedure, and it is expected that this compound would be a suitable substrate for this transformation. researchgate.net For example, the Sonogashira coupling of various iodothiophenes with terminal alkynes has been successfully carried out in water using a Pd/C-CuI-PPh₃ catalyst system. nih.gov

The successful implementation of these coupling reactions is highly dependent on the specific reaction conditions, including the choice of catalyst, ligands, base, and solvent. The following table provides a summary of typical conditions for Hiyama and Sonogashira couplings involving aryl halides, which can serve as a starting point for the development of synthetic routes to derivatives of this compound.

| Coupling Reaction | Catalyst System | Typical Substrates | Illustrative Reaction Conditions | Key Advantages |

| Hiyama Coupling | Pd(OAc)₂, P(t-Bu)₃, TBAF | Aryl Bromide, Organosilane | THF, Room Temperature | Low toxicity of silicon reagents, mild reaction conditions. organic-chemistry.orgorganic-chemistry.org |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Aryl Bromide, Terminal Alkyne | Toluene, 60-80 °C | Direct introduction of alkyne functionality, good functional group tolerance. organic-chemistry.orglibretexts.orgacs.org |

Polymerization and Oligomerization of 2 Bromo 3 Hexadecylthiophene

Regioregularity Control in Poly(3-alkylthiophene)s and its Impact on Polymerization

The polymerization of 3-substituted thiophenes, such as 2-bromo-3-hexadecylthiophene, introduces the critical aspect of regioregularity, which profoundly influences the resulting polymer's properties. Due to the asymmetry of the 3-alkylthiophene monomer, linkages between monomer units can occur in different orientations, leading to variations in the polymer chain's structure. cmu.edu

When two 3-alkylthiophene units couple between the 2- and 5-positions, three distinct regiochemical orientations are possible:

Head-to-Tail (HT): Coupling occurs between the 2-position of one monomer and the 5-position of the next.

Head-to-Head (HH): Coupling occurs between the 2-positions of two adjacent monomers.

Tail-to-Tail (TT): Coupling occurs between the 5-positions of two adjacent monomers. cmu.edu

Polymers that contain a random mixture of these couplings are termed regioirregular. In contrast, polymers consisting almost exclusively of Head-to-Tail linkages are known as regioregular. cmu.edu The presence of Head-to-Head couplings in the polymer backbone introduces steric hindrance between the adjacent alkyl side chains. This steric repulsion forces a twist in the polymer backbone, disrupting the planarity and reducing the effective conjugation length of the π-system. cmu.edu Consequently, regioirregular poly(3-alkylthiophene)s exhibit lower conductivity and altered optical properties compared to their regioregular counterparts. cmu.edu Achieving a high degree of regioregularity is therefore a primary goal in the synthesis of high-performance poly(3-alkylthiophene)s. cmu.educmu.edu

Several synthetic strategies have been developed to control the regioregularity during the polymerization of 3-alkylthiophenes. The most prominent and successful methods include the McCullough method, the Rieke method, and Grignard Metathesis (GRIM) polymerization. researchgate.net These methods facilitate the formation of highly regioregular, Head-to-Tail coupled poly(3-alkylthiophene)s, leading to materials with significantly improved electronic and photonic properties. cmu.eduacs.org

Key Polymerization Methods for Regioregularity Control

| Method | Monomer(s) | Key Reagents | Typical Regioregularity (%) | Notes |

| McCullough Method | 2-bromo-3-alkylthiophene | LDA, MgBr₂·Et₂O, Ni(dppp)Cl₂ | 98-100 | The first method to produce highly regioregular PATs. Requires cryogenic temperatures. cmu.educmu.edu |

| Rieke Method | 2,5-dibromo-3-alkylthiophene | Rieke Zinc (Zn*) | >95 | Involves oxidative addition of highly reactive Rieke Zinc to form a regiostable organozinc intermediate. cmu.eduacs.org |

| GRIM Polymerization | 2,5-dibromo-3-alkylthiophene | Alkyl Grignard reagent (e.g., i-PrMgCl), Ni(dppp)Cl₂ | >95 (typically 98) | A widely used, versatile method that does not require cryogenic temperatures and is suitable for large-scale synthesis. researchgate.netacs.orgbeilstein-journals.org |

The Grignard Metathesis (GRIM) method is particularly noteworthy for its operational simplicity and effectiveness. researchgate.net The process begins with a magnesium-halogen exchange reaction when a 2,5-dibromo-3-alkylthiophene is treated with an alkyl Grignard reagent. This step is moderately regioselective and produces a mixture of two isomeric Grignard intermediates: 2-bromo-3-alkyl-5-bromomagnesiothiophene (the "regular" isomer) and 5-bromo-3-alkyl-2-bromomagnesiothiophene (the "reversed" isomer), typically in a ratio of about 85:15. cmu.eduacs.org

Despite the formation of two regioisomers, the subsequent polymerization, catalyzed by a nickel complex like Ni(dppp)Cl₂, proceeds with high regioselectivity. The nickel catalyst preferentially couples the "regular" isomer, leading to the formation of a polymer with a high percentage of Head-to-Tail linkages. cmu.edukuleuven.be This selectivity is attributed to steric hindrance; the catalyst disfavors the formation of sterically crowded Head-to-Head couplings. acs.orgkuleuven.be This chain-growth polymerization mechanism allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. acs.org

The degree of regioregularity has a direct and significant impact on the physical and electronic properties of poly(3-alkylthiophene)s.

Impact of Regioregularity on Polymer Properties

| Property | Regioregular (High HT%) | Regioirregular (Low HT%) | Scientific Reason |

| Conjugation Length | Longer, more effective | Shorter, disrupted | The planar, all-HT conformation allows for maximum overlap of p-orbitals along the polymer backbone. cmu.edu |

| Crystallinity | Higher, forms ordered domains | Lower, essentially amorphous | The regular, linear structure of HT chains facilitates efficient solid-state packing and π-stacking. rsc.orgacs.org |

| Optical Absorption | Red-shifted (absorbs longer wavelengths) | Blue-shifted (absorbs shorter wavelengths) | Increased conjugation length in regioregular polymers leads to a smaller HOMO-LUMO gap. cmu.edu |

| Charge Carrier Mobility | Higher | Significantly lower | Ordered crystalline domains in regioregular polymers provide efficient pathways for charge transport. acs.orgriekemetals.com |

| Solubility | Can be lower in certain solvents | Generally higher | Stronger interchain interactions in well-packed regioregular polymers can reduce solubility. researchgate.net |

Electronic and Optical Properties of 2 Bromo 3 Hexadecylthiophene Derived Materials

Modulation of Conjugation Length and Electronic Band Structure

The electronic properties of materials derived from 2-bromo-3-hexadecylthiophene, such as P3HT, are fundamentally governed by the delocalization of π-electrons along the polymer backbone. The extent of this delocalization, known as the effective conjugation length, directly influences the electronic band structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), referred to as the band gap. rsc.orgmdpi.com

A key factor in modulating the conjugation length is the regioregularity of the polymer. rsc.orgosti.gov Head-to-tail coupling of the monomer units during polymerization leads to a more planar backbone, which enhances π-orbital overlap and increases the effective conjugation length. This increased delocalization results in a smaller band gap. rsc.org Conversely, head-to-head or tail-to-tail linkages introduce steric hindrance, causing the polymer chain to twist and disrupting conjugation, which in turn leads to a larger band gap. researchgate.net The molecular weight of the polymer also plays a role; higher molar mass P3HT can exhibit longer conjugation lengths and consequently a lower energy band gap. rsc.orgnih.gov

The electronic band structure of P3HT has been extensively studied. The band gap is a critical parameter, as it determines the energy of photons the material can absorb and emit. For P3HT, the band gap is typically around 2.0 eV. rsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the electronic band structure, showing that as the degree of polymerization increases, the LUMO energy decreases while the HOMO energy increases, leading to a smaller band gap that approaches a limiting value. mdpi.comresearchgate.net The wide band gap of P3HT is considered a limitation for some applications, such as solar cells, as it restricts absorption in the visible region of the solar spectrum. rsc.orgchula.ac.th

Reported Electronic Properties of Poly(3-hexylthiophene) (P3HT)

| Property | Reported Value (eV) | Method/Conditions | Reference |

|---|---|---|---|

| Optical Band Gap | ~2.0 | General | rsc.org |

| Optical Band Gap | 2.46 | Thin Film | rsc.org |

| Electrical Band Gap | 1.96 | Thin Film | rsc.org |

| Transport Gap | 2.6 | Photoemission Spectroscopy | aps.org |

Charge Carrier Transport Mechanisms in Derived Poly(3-hexadecylthiophene) Films

The efficiency of organic electronic devices based on P3HT is critically dependent on the transport of charge carriers (holes and electrons) through the polymer film. Charge transport in these semi-crystalline polymers is a complex process influenced by factors at both the molecular and macroscopic levels. The primary mechanisms involve intrachain transport along the conjugated backbone and interchain hopping between adjacent polymer chains. unifr.ch

The morphology of the P3HT film is a decisive factor for efficient charge transport. umons.ac.be The formation of ordered, crystalline domains where polymer chains are closely packed in a π-stacked arrangement is crucial for facilitating interchain hopping. unifr.ch In these crystalline regions, charge mobility is significantly higher than in the amorphous regions. umons.ac.be An "edge-on" orientation of the polymer chains with respect to the substrate is particularly favorable for in-plane charge transport in thin-film transistors, as it aligns the π-stacking direction parallel to the substrate. unifr.ch

The charge carrier mobility, a measure of how quickly a charge carrier can move through the material under the influence of an electric field, is a key performance metric. For P3HT, hole mobilities are generally higher than electron mobilities. rug.nl The mobility is not a fixed value but is influenced by the degree of crystallinity, molecular weight, and processing conditions of the film. osti.govumons.ac.be For instance, thermal annealing of P3HT films can improve crystallinity and thereby dramatically increase the hole mobility by several orders of magnitude. rug.nl However, a highly ordered crystalline structure is not always a prerequisite for effective charge transport in all device architectures. kaust.edu.sa The presence of energetic disorder, which can be reduced by annealing, also plays a significant role in governing charge transport. inoe.ro

Reported Hole Mobility Values for Poly(3-hexylthiophene) (P3HT) Films

| Hole Mobility (cm²/V·s) | Film Preparation/Conditions | Reference |

|---|---|---|

| 10⁻² - 10⁻¹ | General range for optimized films | umons.ac.be |

| ~0.085 | Dip-coated from chloroform (B151607) solution | umons.ac.be |

| ~10⁻⁴ | Drop-cast from TCB solvent | umons.ac.be |

| Up to ~2 x 10⁻⁸ m²/V·s (or 2 x 10⁻⁴ cm²/V·s) | After thermal annealing | rug.nl |

Photophysical Phenomena in Conjugated Polymers: Absorption, Emission, and Exciton (B1674681) Dynamics

The interaction of light with P3HT gives rise to a series of photophysical phenomena that are central to its use in optoelectronic devices. When a photon with energy greater than the band gap is absorbed, an electron is promoted from the HOMO to the LUMO, creating a bound electron-hole pair known as an exciton. rsc.org The subsequent fate of this exciton determines the material's optical and electronic response.

The absorption spectrum of P3HT is characterized by a broad peak in the visible region, corresponding to the π-π* electronic transition. utoledo.edu The position of this peak is sensitive to the conformation of the polymer chains and their aggregation state. In solution, P3HT typically shows an absorption maximum around 450 nm. researchgate.net In thin films, intermolecular interactions in crystalline regions lead to the formation of aggregates, resulting in a red-shift of the absorption spectrum, with characteristic vibronic shoulders appearing at longer wavelengths (around 520-550 nm and even up to 603 nm in highly ordered structures). utoledo.eduresearchgate.netrsc.org

Exciton dynamics, which encompass the processes of exciton migration, relaxation, and dissociation, are critical for the performance of photovoltaic devices. rsc.org Photogenerated excitons are not static; they can diffuse through the material. rsc.org This diffusion is essential in donor-acceptor blend solar cells, as the exciton must reach a heterojunction interface to be dissociated into free charge carriers. rsc.org Exciton transfer in P3HT aggregates has been shown to occur primarily through interchain hopping. patricktapping.com The dynamics of these processes occur on ultrafast timescales, often in the picosecond range, and are a subject of ongoing research. upatras.grnih.gov

Optical Properties of Poly(3-hexylthiophene) (P3HT)

| Property | Wavelength (nm) | Sample Type/Conditions | Reference |

|---|---|---|---|

| Absorption Maximum | ~450 | Toluene Solution | researchgate.net |

| Absorption Maximum | 520 - 550 | Thin Film | researchgate.net |

| Emission Maximum | 570 | Toluene Solution | researchgate.net |

| Emission Maximum | 660 | Thin Film | researchgate.net |

Electrochemical Behavior and Energy Level Determination (HOMO/LUMO)

The electrochemical properties of P3HT are pivotal for its application in electronic devices, as they determine the energy levels of the HOMO and LUMO, which in turn govern charge injection, transport, and the open-circuit voltage in solar cells. These energy levels can be determined experimentally using techniques such as cyclic voltammetry (CV). researchgate.net

In a CV measurement, the polymer film is subjected to a varying potential, and the resulting current is measured. The onset potentials for oxidation and reduction correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. rsc.org From these potentials, the absolute energies of the HOMO and LUMO levels can be estimated.

For P3HT, the HOMO level is typically reported to be in the range of -4.92 to -5.20 eV. researchgate.netrsc.org This relatively high-lying HOMO level makes P3HT a good p-type (hole-donating) material. The LUMO level, however, has a broader reported range of values, from approximately -2.70 to -3.53 eV. researchgate.net The HOMO-LUMO gap determined from electrochemical measurements can be compared with the optical band gap obtained from absorption spectroscopy. amazonaws.com

P3HT can be electrochemically doped, where charge carriers are introduced into the polymer backbone by oxidation (p-doping) or reduction (n-doping). P-doping, the removal of electrons from the π-system, leads to the formation of polarons and bipolarons, which are charge carriers associated with local lattice distortions. acs.org This process can significantly increase the electrical conductivity of the material by several orders of magnitude. acs.org The ability to modulate the conductivity of P3HT through electrochemical doping is a key feature for its use in devices like organic electrochemical transistors. acs.org

Reported HOMO and LUMO Energy Levels of Poly(3-hexylthiophene) (P3HT)

| Energy Level | Reported Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO | -4.92 to -5.20 | Cyclic Voltammetry | researchgate.net |

| HOMO | -5.2 | Fowler-Nordheim model | rsc.orgamazonaws.com |

| LUMO | -2.70 to -3.53 | Cyclic Voltammetry | researchgate.net |

| LUMO | -3.1 | Fowler-Nordheim model | rsc.orgamazonaws.com |

Applications in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs) Utilizing Polymers Derived from 2-Bromo-3-hexadecylthiophene

Polymers derived from this compound are expected to be p-type semiconductors suitable for the active channel layer in Organic Field-Effect Transistors (OFETs). The long hexadecyl side chain is anticipated to play a crucial role in the material's processability and the thin-film morphology, which are determinant factors for device performance.

The charge carrier mobility in P3AT-based OFETs is intrinsically linked to the molecular ordering and crystallinity of the polymer film. The length of the alkyl side chain is a key parameter in controlling this morphology.

Generally, as the alkyl side-chain length increases in the P3AT series, several structural changes occur. Longer side chains can increase the spacing between the polymer backbones (interchain spacing), which may hinder interchain charge hopping. However, they also enhance solubility, which can facilitate the formation of more ordered, crystalline domains during solution processing techniques like spin-coating.

Studies on P3ATs with varying side chains from butyl (C4) to dodecyl (C12) have shown a complex relationship between chain length and mobility. While shorter chains can lead to denser π-stacked structures, poly(3-hexylthiophene) (P3HT) often exhibits a high field-effect mobility. As the side chains become significantly longer, such as in poly(3-dodecylthiophene) (P3DDT), the increased steric hindrance from the bulky side chains can disrupt the π-π stacking, potentially leading to a decrease in charge carrier mobility. For a hexadecyl side chain, it is plausible that the mobility might be lower compared to its shorter-chain counterparts like P3HT due to increased disorder, unless processing conditions are meticulously optimized to promote self-assembly and crystalline ordering.

Thermal annealing is a critical strategy for enhancing mobility. This process provides the necessary energy for polymer chains to rearrange into more ordered structures, thereby improving the pathways for charge transport. For P3HDT, an optimized annealing temperature would be essential to balance the enhanced ordering against potential morphological instability induced by the long, flexible hexadecyl chains.

Table 1: Effect of Alkyl Side-Chain Length on Field-Effect Mobility in Poly(3-alkylthiophene)s

Note: The mobility values are approximate and can vary significantly based on regioregularity, molecular weight, and device fabrication conditions.

The environmental stability of OFETs is a significant challenge, as the performance of many organic semiconductors degrades upon exposure to oxygen and moisture. The long, hydrophobic hexadecyl side chains in P3HDT are expected to offer some level of protection to the conjugated backbone by creating a passivating layer that repels water molecules. This could potentially enhance the environmental stability of P3HDT-based devices compared to polymers with shorter side chains.

Organic Photovoltaics (OPVs) Applications of Derived Materials

As an electron donor, a polymer derived from this compound would be responsible for absorbing solar photons to generate excitons (bound electron-hole pairs). The long alkyl side chain influences the solid-state packing of the polymer, which in turn affects the absorption spectrum. P3ATs with longer side chains tend to have a slightly blue-shifted absorption compared to P3HT, which can be attributed to a decrease in the effective conjugation length due to greater backbone torsion.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the donor polymer are critical for efficient charge separation and for achieving a high open-circuit voltage (Voc). The alkyl side-chain length has a relatively modest effect on the electronic energy levels of P3ATs. Therefore, P3HDT is expected to have HOMO and LUMO levels comparable to other long-chain P3ATs, making it a suitable donor candidate to be paired with common acceptor materials.

The power conversion efficiency (PCE) of a BHJ solar cell is determined by the short-circuit current (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The morphology of the donor-acceptor blend is a key factor influencing all three parameters. The long hexadecyl side chain in P3HDT would significantly impact its miscibility with the acceptor material.

Research on P3ATs has shown that as the side-chain length increases, the tendency for the polymer to crystallize can decrease, and the miscibility with the acceptor can change. For instance, studies comparing P3HT (C6) and poly(3-octylthiophene) (P3OT, C8) have shown that the longer side chains in P3OT can lead to a less favorable blend morphology and consequently lower PCE. It is therefore anticipated that P3HDT-based solar cells might exhibit lower efficiencies compared to those based on P3HT, as the very long side chains could disrupt the formation of an optimal interpenetrating network required for efficient exciton (B1674681) dissociation and charge transport.

Optimization strategies would involve careful selection of processing solvents and the use of solvent additives to control the blend morphology. Thermal annealing is another crucial step to enhance the crystallinity of the P3HDT donor domains, which is necessary for efficient hole transport to the anode.

Table 2: Performance of P3AT:PCBM Solar Cells with Varying Alkyl Side Chains

Note: PCE values are representative and depend on the specific acceptor, device architecture, and processing conditions.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Properties

Poly(3-alkylthiophene)s are also investigated for their potential in Organic Light-Emitting Diodes (OLEDs) due to their photoluminescent and electroluminescent properties. They typically exhibit emission in the orange-red region of the visible spectrum.

The luminescence of P3ATs is highly sensitive to their morphology. In solution, individual polymer chains may show strong fluorescence. However, in the solid state, the formation of aggregates and crystalline domains often leads to quenching of the photoluminescence. This is because the close proximity of the polymer chains in the aggregated state facilitates non-radiative decay pathways for the excitons.

The long hexadecyl side chains in P3HDT would likely lead to a greater tendency for the polymer to form aggregates in solution and in thin films. The emission wavelength and quantum yield would therefore be highly dependent on the processing conditions that control the degree of aggregation. For instance, films cast from "good" solvents that promote chain extension might exhibit different luminescent properties compared to films cast from "poor" solvents that induce chain coiling and aggregation.

In an OLED device, the electroluminescence spectrum is expected to be similar to the photoluminescence spectrum. While P3ATs can function as the emissive layer, their relatively low photoluminescence quantum yield in the solid state has limited their application in high-efficiency OLEDs. It is likely that P3HDT would face similar challenges, and its primary utility in organic electronics would remain in applications where charge transport is more critical than light emission, such as in OFETs and OPVs. Studies on poly(3-alkylthiophene)s with different side chain lengths have shown that longer chains can enhance luminescence efficiency in some cases. researchgate.net For instance, the photoluminescence spectra of P3ATs show strong light emission around 560-580 nm in thin solid films. researchgate.net

Emerging Applications in Flexible, Stretchable, and Wearable Electronics

The monomer this compound is a critical precursor for the synthesis of poly(3-hexadecylthiophene) (P3HDT), a semiconducting polymer with significant potential for next-generation electronic devices. The unique properties endowed by the long hexadecyl side-chain make P3HDT particularly suitable for emerging applications in flexible, stretchable, and wearable electronics. These applications leverage the polymer's combination of electronic conductivity and mechanical compliance, which are essential for devices that can bend, stretch, and conform to the human body.

The polymerization of this compound results in a polymer with a conjugated backbone responsible for its semiconductor properties, and long, flexible hexadecyl side chains. These side chains play a crucial role in determining the polymer's morphology, solubility, and, most importantly for this context, its mechanical properties. The extended alkyl chains increase the free volume within the polymer matrix and lower the glass transition temperature, contributing to enhanced flexibility and stretchability compared to polymers with shorter side chains.

The Role of the Hexadecyl Side-Chain in Mechanical Properties

The performance of poly(3-alkylthiophene)s in flexible and stretchable electronics is intrinsically linked to the length of the alkyl side chain. While extensive research has been conducted on poly(3-hexylthiophene) (P3HT), the principles underlying its mechanical behavior can be extrapolated to understand the advantages of the longer hexadecyl chain in P3HDT.

The long hexadecyl side chains of P3HDT are expected to impart greater flexibility and a lower tensile modulus compared to P3HT. This is because the longer alkyl chains can act as internal plasticizers, allowing the polymer chains to slide past one another more easily under mechanical stress. This increased chain mobility is a key factor in achieving high stretchability without catastrophic failure of the conductive film. Research on polythiophenes with varying side-chain lengths has shown that longer side chains can lead to a decrease in the Young's modulus, indicating a more elastic material.

A comparative study on poly(3-substituted thiophene) with disiloxane (B77578) moieties in the side chains demonstrated a significant increase in fracture strain to over 200% compared to 14% for P3HT, showcasing the profound impact of side-chain engineering on mechanical properties. nih.gov While not a direct study on P3HDT, this highlights the potential for tailoring stretchability through side-chain modification.

The table below summarizes the expected influence of the hexadecyl side chain on the mechanical and electrical properties of the resulting polymer, based on general trends observed in poly(3-alkylthiophene)s.

| Property | Influence of Hexadecyl Side-Chain | Rationale |

| Flexibility | Increased | Longer alkyl chains increase inter-chain spacing and reduce crystallinity, leading to a more flexible polymer film. |

| Stretchability | Increased | The hexadecyl chains act as plasticizers, allowing for greater elongation before failure. |

| Tensile Modulus | Decreased | The increased free volume and chain mobility result in a softer, more elastic material. |

| Solubility | Increased | The long alkyl chains enhance solubility in organic solvents, facilitating solution-based processing for flexible substrates. |

| Charge Carrier Mobility | Potentially Decreased | The increased distance between polymer backbones due to the long side chains can hinder intermolecular charge hopping, although this can be mitigated by optimizing film morphology. |

Applications in Flexible and Stretchable Devices

The enhanced mechanical compliance of P3HDT makes it a promising candidate for a variety of flexible and stretchable electronic devices.

Flexible Transistors: Organic field-effect transistors (OFETs) are fundamental components of flexible circuits. The ability of P3HDT to be solution-processed onto flexible substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyimide is a significant advantage. umd.eduunesp.br Studies on P3HT-based flexible transistors have demonstrated hole mobilities in the range of 0.019–0.041 cm²/V·s on flexible substrates, significantly higher than on rigid silicon substrates. umd.edu The incorporation of the longer hexadecyl chain in P3HDT is anticipated to further improve the resilience of these devices to mechanical bending and stress.

Stretchable Electronics: The development of truly stretchable electronics requires materials that can maintain their electrical performance under significant strain. While pristine conjugated polymers can be brittle, they can be blended with elastomers or engineered with block copolymers to enhance stretchability. For instance, a block copolymer of P3HT with poly(butyl acrylate) exhibited a significant decrease in tensile modulus and maintained high mobility even under 100% strain. researchgate.net The intrinsic flexibility of P3HDT, owing to its hexadecyl side chains, would make it an excellent candidate for such composite systems, potentially requiring less elastomeric blending to achieve the desired stretchability.

Applications in Wearable Sensors

Wearable sensors that monitor physiological signals require materials that are not only flexible and stretchable but also biocompatible and stable in contact with the skin. Polythiophenes, in general, have been explored for various sensing applications.

Tactile and Pressure Sensors: The reversible deformation of polythiophene nanofiber assemblies has been utilized to create flexible tactile sensors that can detect pressure changes and bending angles. nih.gov The inherent softness of P3HDT could lead to sensors with higher sensitivity to subtle pressures.

Thermoelectric Devices: Wearable thermoelectric generators that can harvest energy from body heat are a key area of research. P3HT has been used to create flexible thermoelectric devices on cotton threads, demonstrating the feasibility of textile-based electronics. researchgate.net The processability of P3HDT would be advantageous in fabricating similar wearable energy-harvesting systems.

Biocompatible Sensors: For on-skin and implantable devices, biocompatibility is paramount. Studies have shown that the surfaces of polythiophenes can be modified to support the growth of living cells, opening up possibilities for biomedical applications. rsc.org The long alkyl chain of P3HDT may also influence its surface properties and interactions with biological systems.

The following table presents a summary of research findings on the application of poly(3-alkylthiophene)s in flexible and wearable electronics, providing a basis for the expected performance of P3HDT.

| Device | Polymer System | Key Findings | Reference |

| Flexible OFET | P3HT on PET substrate | Mobility of 0.019–0.041 cm²/V·s, higher than on rigid substrates. | umd.edu |

| Flexible Ion-Gated Transistor | P3HT on polyimide | Stable operation under bending with a radius of 5 mm. | unesp.br |

| Stretchable OFET | P3HT-b-PBA | Maintained mobility of >10⁻² cm²/V·s for 1000 stretching cycles at 100% strain. | researchgate.net |

| Flexible Tactile Sensor | P3HT nanofibers | Detected pressure changes and bending angles through resistance modulation. | nih.gov |

| Wearable Thermoelectric Generator | P3HT on cotton thread | Feasibility of fabricating thermoelectric devices on flexible, wearable substrates. | researchgate.net |

Based on a comprehensive review of scientific literature, there is insufficient specific experimental data available for the compound "this compound" and its corresponding polymer, poly(3-hexadecylthiophene), to thoroughly populate the requested article structure with the required scientifically accurate details and data tables.

Research in this area has overwhelmingly focused on shorter alkyl chain analogues, particularly the hexyl (C6) derivative, poly(3-hexylthiophene) (P3HT), for which extensive data exists. However, the explicit instruction to focus solely on the hexadecyl (C16) compound prevents the substitution of data from this related, but chemically distinct, compound. The difference in the alkyl side-chain length from hexyl to hexadecyl would significantly alter the specific quantitative results of all the analytical techniques mentioned in the outline (NMR, UV-Vis, FTIR, AFM, and XRD).

Consequently, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" is not possible at this time.

Advanced Characterization and Analytical Techniques in Research

Electrochemical Analysis: Cyclic Voltammetry for Redox Properties

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox (reduction-oxidation) properties of chemical species. For P3HT, the polymer derived from 2-Bromo-3-hexadecylthiophene, CV provides critical insights into its electronic structure, such as the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are fundamental to the performance of organic photovoltaic devices and field-effect transistors.

The CV measurement involves scanning the potential of an electrode, on which a thin film of the polymer is cast, and measuring the resulting current. The voltammogram reveals the potentials at which the polymer undergoes oxidation and reduction. The onset potential of the first oxidation is used to estimate the HOMO energy level. For P3HT, the oxidation process is associated with the generation of a one-electron oxidized state, known as a polaron. A second oxidation process can also occur at higher potentials.

Research has shown that the electrochemical properties can be influenced by the polymer's structure. For instance, studies comparing linear and cyclic P3HT have found that linear P3HT can undergo electro-oxidation at its chain ends, whereas the cyclic version demonstrates greater stability during CV measurements. The oxidation and reduction processes for a P3HT film can be observed as distinct peaks in the cyclic voltammogram. One study identified these processes centered at approximately 0.90 V (oxidation) and 0.83 V (reduction). It is also noted that applying a potential higher than a critical value can lead to irreversible deactivation, or overoxidation, of the polymer, causing a loss of its electrochemical response.

| Property | Potential (vs Fc/Fc+) | Method |

| First Oxidation (approx.) | 0.90 V | Cyclic Voltammetry |

| First Reduction (approx.) | 0.83 V | Cyclic Voltammetry |

| Second Oxidation (approx.) | 0.7 V | Cyclic Voltammetry |

| HOMO Level (Linear P3HT, 43-mer) | -4.91 eV | Estimated from Onset Oxidation Potential |

| HOMO Level (Cyclic P3HT, 43-mer) | -4.89 eV | Estimated from Onset Oxidation Potential |

Data compiled from multiple research sources.

Molecular Weight and Polydispersity Determination: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers, including poly(3-hexadecylthiophene). This method separates dissolved polymer chains based on their size in solution, providing detailed information about the molecular weight distribution. Key parameters obtained from GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn).

The molecular weight and PDI are critical properties for P3HT, as they profoundly influence its physical characteristics such as solubility, crystallinity, thin-film morphology, and thermal properties. These characteristics, in turn, directly impact the performance of electronic devices fabricated from the polymer.

In a typical GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer retention time. The elution profile is monitored by a detector, and the molecular weight is determined by calibrating the system with standards of known molecular weight, often monodisperse polystyrene.

Studies on P3HT have demonstrated a wide range of molecular weights depending on the synthesis method and conditions. For example, in electrochemical synthesis, the molecular weight of the resulting polymer was found to increase as the applied potential was raised from 1.3 V to 1.7 V.

| Polymer Sample | Synthesis Condition | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Poly(3-pentylthiophene) | 1.35 V | 4,700 | 21,000 | 4.47 |

| Poly(3-pentylthiophene) | 1.50 V | 9,500 | 45,000 | 4.74 |

| P3HT | N/A | N/A | 65,000 | N/A |

| P3HT | N/A | N/A | 94,000 | N/A |

This table presents exemplary data for poly(3-alkylthiophene)s to illustrate the results obtained via GPC analysis.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various properties, including molecular orbital energies, ionization potential, and electron affinity, which are crucial for understanding a molecule's reactivity and electronic behavior.

For the 2-Bromo-3-hexadecylthiophene monomer, DFT calculations can elucidate the influence of the bromo- and hexadecyl- substituents on the thiophene (B33073) ring. The electron-withdrawing nature of the bromine atom and the electron-donating character of the long alkyl chain have significant effects on the electron distribution and reactivity of the molecule. These calculations are fundamental for predicting the monomer's behavior during polymerization processes, such as direct arylation polymerization. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic excitability and the resulting polymer's band gap. researchgate.netsemanticscholar.org Reactivity descriptors like electronegativity, chemical hardness, and the electrophilicity index can also be calculated to understand the kinetic and thermodynamic aspects of chemical reactions involving the monomer.

| Parameter | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| ELUMO | -1.9 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| Energy Gap (Eg) | 3.9 eV | Difference between LUMO and HOMO; indicates electronic excitation energy and stability. |

| Electronegativity (χ) | 3.85 eV | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 1.95 eV | Measures resistance to change in electron distribution. |

Molecular Dynamics (MD) Simulations of Polymer Chain Conformation and Packing

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing deep insights into the conformational dynamics and packing of polymer chains in the solid state. For poly(3-alkylthiophene)s (P3ATs), the length of the alkyl side chain is a determining factor for molecular conformation, packing, and temperature-dependent transitions. nih.gov

Simulations comparing poly(3-hexylthiophene) (P3HT) with poly(3-dodecylthiophene) (P3DDT) have shown that longer side chains lead to faster backbone dynamics. osti.gov The more mobile side chains effectively "plasticize" the polymer backbone, enhancing its motion. researchgate.net This increased flexibility can influence the polymer's ability to self-organize into ordered structures. The hexadecyl chain of P3HDT, being even longer, would be expected to amplify this effect.

| Simulation Parameter | Typical Value/Model | Purpose |

|---|---|---|

| Force Field | GROMOS, OPLS-AA, AMBER | Defines the potential energy function for interatomic interactions. |

| System Size | Multiple polymer chains (e.g., 27 chains of 40 monomers) | To simulate bulk behavior and intermolecular packing. |

| Temperature Range | 300 K - 700 K | To study temperature-dependent phenomena like side-chain melting and phase transitions. acs.org |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To observe the time evolution of chain conformation and packing. |

| Key Observables | Radius of Gyration, Interchain Spacing, Dihedral Angle Distribution | To quantify chain conformation, packing density, and backbone planarity. |

Computational Modeling of Charge Transport Pathways and Mechanisms

The primary function of conjugated polymers like P3HDT in electronic devices is to transport charge. Computational models are essential for understanding the mechanisms of charge transport, which is typically described as a "hopping" process where charge carriers (holes or electrons) jump between localized states. The efficiency of this process depends heavily on the polymer's molecular order, regioregularity, and morphology. acs.org

Computational studies on P3ATs show that charge transport is limited by disorder. acs.org Fluctuations in the distance between polymer backbones (π-π stacking) and twists in the backbone (dihedral angles) can create energy barriers that impede charge hopping. osti.gov The long hexadecyl side chains of P3HDT play a dual role. On one hand, they increase the distance between polymer backbones, which can reduce the rate of inter-chain hopping. On the other hand, the enhanced backbone dynamics they induce may affect intra-chain charge transport. osti.gov

Modeling can simulate these charge transport pathways, calculating key parameters like electronic coupling (transfer integrals) between adjacent molecular units and the energetic disorder of the system. These simulations have demonstrated that even a small concentration of defects in the polymer's regioregularity can lead to a significant (factor of 10) decrease in charge carrier mobility. acs.org The onset of side-chain melting at elevated temperatures allows for the rearrangement and improved crystallization of the polymer strands, which can lead to a dramatic increase in hole mobility. core.ac.uk

Prediction of Structure-Property Relationships for Rational Material Design

The ultimate goal of theoretical and computational investigations is to establish clear structure-property relationships that can guide the rational design of new materials. By combining insights from DFT, MD, and charge transport models, researchers can predict how modifying the chemical structure of the this compound monomer will impact the final properties of the P3HDT polymer.

Computational modeling allows for the systematic exploration of these relationships. By simulating various derivatives of the monomer—for example, by changing the length or branching of the alkyl chain or altering the halogen substituent—scientists can screen potential candidates for desired properties like solubility, charge mobility, and optical absorption before undertaking costly and time-consuming laboratory synthesis. This predictive power accelerates the development of next-generation organic electronic materials. osti.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for 2-Bromo-3-hexadecylthiophene

The synthesis of this compound and its subsequent polymerization are foundational to the production of high-performance organic electronic materials. Traditional methods, such as Grignard metathesis (GRIM) polymerization, while effective, often involve harsh reagents, multiple steps, and significant waste production. The future of organic material synthesis is geared towards greener, more efficient, and atom-economical processes.

A primary area of research is the advancement of Direct Arylation Polymerization (DArP). This method avoids the need for organometallic intermediates by directly coupling C-H bonds with C-Br bonds, significantly reducing the number of synthetic steps and the generation of toxic byproducts. Research efforts are focused on developing more active and selective catalyst systems that can operate under milder conditions and with a broader range of functional groups. Another promising avenue is the use of biocatalysis, employing enzymes to achieve highly specific transformations, which could lead to unparalleled control over the polymer structure. Furthermore, the exploration of green solvents, such as ionic liquids or supercritical fluids, aims to replace hazardous organic solvents commonly used in synthesis and processing.

| Synthetic Route | Key Advantages | Current Research Challenges |

| Direct Arylation Polymerization (DArP) | Fewer synthetic steps, reduced metal waste, avoids organometallic reagents. | Catalyst cost and stability, control over homocoupling defects, reaction optimization for high molecular weight polymers. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, limited substrate scope, scalability of enzymatic processes. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced process control. | Scaling from laboratory to industrial production, ensuring uniform heating, equipment costs. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, potential for automation and scalability. | High initial setup cost, potential for channel clogging, optimization of multi-phase reactions. |

Strategies for Enhancing Intrinsic Charge Carrier Mobility in Derived Materials

The efficiency of organic electronic devices, such as transistors and solar cells, is directly linked to the charge carrier mobility of the active material. For polymers derived from this compound, like P3HT, mobility is governed by both the molecular structure and the solid-state packing of the polymer chains.

A key strategy for enhancing mobility is precise control over the polymer's regioregularity—the specific orientation of the side chains along the polymer backbone. High regioregularity (over 95% head-to-tail coupling) promotes planarization of the polymer backbone and facilitates the formation of well-ordered, crystalline lamellar structures that are essential for efficient charge transport. Future research will focus on synthetic methods that achieve near-perfect regioregularity.

Side-chain engineering is another critical area. The hexadecyl side chain influences solubility and processing, but modifications to its length, branching, or functionality can be used to fine-tune the intermolecular packing and electronic coupling between polymer chains. Researchers are exploring the introduction of functional groups that can induce specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, to guide the self-assembly process and improve crystalline order.

| Strategy | Mechanism of Mobility Enhancement | Research Focus |

| Control of Regioregularity | Promotes backbone planarity and facilitates π-π stacking, leading to ordered crystalline domains. | Developing catalysts and polymerization conditions to achieve >99% regioregularity. |

| Side-Chain Engineering | Modifies solubility and intermolecular distance, influencing thin-film morphology and electronic coupling. | Designing novel side chains to optimize packing without disrupting the electronic structure of the backbone. |

| Molecular Weight Optimization | Higher molecular weight can lead to longer conjugation lengths and better film formation through chain entanglement. | Balancing high molecular weight for improved mechanical properties with processability. |

| Post-Deposition Treatments | Techniques like solvent vapor annealing or thermal annealing can improve film crystallinity and domain alignment. | Developing rapid and large-area annealing techniques compatible with industrial processes. |

Improving Long-Term Stability and Durability of Organic Electronic Devices

A major obstacle to the widespread commercialization of organic electronics is their limited operational stability. Materials derived from this compound are susceptible to degradation when exposed to environmental factors such as oxygen, moisture, and ultraviolet (UV) light. This degradation can occur through photo-oxidation of the thiophene (B33073) ring, leading to a disruption of the conjugated backbone and a decrease in device performance.

Significant research is dedicated to developing robust encapsulation techniques. Multi-layer barrier films, composed of alternating organic and inorganic layers, are being engineered to prevent the ingress of oxygen and water. Another approach involves the intrinsic modification of the material itself. This includes incorporating antioxidant moieties into the polymer side chains or developing polymer blends with stabilizing additives. Furthermore, understanding the fundamental degradation mechanisms at the molecular level is crucial for designing next-generation materials with inherently greater stability.

| Degradation Factor | Effect on Material/Device | Mitigation Strategy |

| Oxygen (O₂) and Light | Photo-oxidation of the polymer backbone, creating charge traps and reducing conductivity. | Encapsulation with high-performance barrier films; incorporation of antioxidant additives. |

| Moisture (H₂O) | Can facilitate electrochemical reactions at the electrode-organic interface, leading to delamination and device failure. | Use of hydrophobic encapsulation layers; development of water-resistant interfacial layers. |

| Elevated Temperature | Can induce morphological changes in the active layer, such as dewetting or phase segregation, reducing performance. | Synthesis of polymers with high glass transition temperatures; cross-linking of the active layer to enhance thermal stability. |

| UV Radiation | Can directly cause bond scission and photobleaching of the conjugated polymer. | Integration of UV-blocking filters into the device stack; designing polymers with greater photostability. |

Exploration of New Device Architectures and Multifunctional Applications

While traditionally used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), materials derived from this compound are being explored for a host of innovative applications. Their inherent flexibility, low cost, and solution-processability make them ideal candidates for next-generation electronics.

Research is active in the area of flexible and wearable electronics, where these materials can be used to create sensors that conform to the human body for health monitoring. Organic electrochemical transistors (OECTs) based on P3HT are particularly promising for biosensing applications, as they can detect minute biological signals in aqueous environments. Another emerging field is neuromorphic computing, where the unique ionic-electronic transport properties of these materials can be harnessed to create artificial synapses and neurons. Furthermore, the development of multifunctional materials, which combine electronic properties with other functionalities like stimuli-responsiveness or self-healing capabilities, is a key direction for future innovation.

| Device/Application Area | Role of this compound Derived Polymer | Key Research Objective |

| Organic Electrochemical Transistors (OECTs) | Active channel material that modulates its conductivity based on ionic flux. | Enhancing sensitivity and selectivity for specific biological analytes (e.g., glucose, dopamine). |

| Flexible and Wearable Sensors | Piezoresistive or chemoresistive layer in strain, pressure, or chemical sensors. | Improving mechanical robustness, stretchability, and long-term performance under strain. |

| Neuromorphic Computing | Active material in memristive devices or artificial synapses that mimic biological neural functions. | Achieving stable and reproducible resistive switching with low energy consumption. |

| Thermoelectric Generators | P-type material for converting waste heat into electrical energy. | Increasing the thermoelectric figure of merit (ZT) through doping and morphology control. |

| Bioelectronic Interfaces | Biocompatible coating or active layer for interfacing with biological systems, such as neural probes. | Improving biocompatibility and long-term stability in physiological environments. |

Scalable Manufacturing and Processing Techniques for Commercialization

For materials based on this compound to move from the laboratory to the marketplace, the development of scalable and cost-effective manufacturing techniques is paramount. While lab-scale devices are often made using spin-coating, this method is not suitable for large-area production due to material waste and batch-to-batch variability.

The focus has shifted to high-throughput, roll-to-roll (R2R) compatible printing and coating techniques, such as slot-die coating, gravure printing, and inkjet printing. These methods allow for the continuous deposition of thin films over large, flexible substrates, drastically reducing manufacturing costs. However, significant challenges remain in controlling the film morphology, crystallinity, and uniformity over large areas with the same precision as lab-scale methods. Research is focused on formulating specialized "inks" with optimized viscosity, surface tension, and drying kinetics for each printing technique. Additionally, the development of in-line quality control and metrology systems is essential for ensuring high device yield and performance in a continuous manufacturing process.

| Technique | Description | Advantages for Commercialization | Current Challenges |

| Slot-Die Coating | A pre-metered amount of solution is delivered through a narrow slit onto a moving substrate. | High material utilization, precise thickness control, high throughput. | Ink formulation (viscosity, rheology), avoiding film defects ("ribbing"). |

| Inkjet Printing | Picoliter-sized droplets are ejected from a printhead to create a pattern. | Digital patterning, minimal material waste, suitable for multi-layer devices. | Print speed, nozzle clogging, achieving uniform film coverage ("coffee ring" effect). |

| Gravure Printing | An engraved cylinder transfers ink from micro-cavities to the substrate. | Very high speed, high resolution, well-established in the printing industry. | High initial cost for engraved rollers, requires low-viscosity inks. |

| Roll-to-Roll (R2R) Processing | A continuous process where flexible substrates are processed between rollers. | Massive scalability, low cost per unit area, enables flexible electronics. | Web handling and tension control, registration accuracy for multi-layer printing, process integration. |

Q & A

Q. What are the common synthetic routes for 2-Bromo-3-hexadecylthiophene, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is typically synthesized via bromination of 3-hexadecylthiophene using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically impact yield and regioselectivity. AI-driven synthesis planning tools (e.g., Reaxys-based models) can predict optimal pathways by analyzing reaction databases for analogous thiophene derivatives . Post-reaction, quenching with aqueous sodium thiosulfate minimizes bromine byproducts.

Q. What purification methods are recommended for isolating this compound, given its solubility and stability?

- Methodological Answer : Due to its hydrophobic hexadecyl chain, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates brominated products from unreacted starting materials. Recrystallization from ethanol or acetone at low temperatures (0–6°C) enhances purity, as the compound degrades at room temperature over prolonged periods. Post-purification, storage under inert gas (argon) at 0–6°C is advised to prevent debromination .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for the singlet at δ 6.8–7.2 ppm (thiophene ring protons) and broad multiplet at δ 0.8–1.5 ppm (hexadecyl chain CH₂ groups).

- ¹³C NMR : A peak near δ 110–115 ppm confirms the brominated carbon.

- Mass Spectrometry (EI-MS) : The molecular ion peak [M]⁺ at m/z ~385–390 validates the molecular weight.

- FTIR : Stretching vibrations at 690 cm⁻¹ (C-Br) and 3100 cm⁻¹ (thiophene C-H) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across literature studies?

- Methodological Answer : Conflicting yields often arise from variations in reaction stoichiometry, solvent purity, or catalyst aging. To address this:

- Perform Design of Experiments (DoE) to isolate critical variables (e.g., NBS equivalents, initiation method).

- Validate results using in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation.

- Cross-reference with AI-based retrosynthetic tools to identify overlooked side reactions (e.g., di-bromination) .

Q. What strategies optimize this compound’s integration into conjugated polymers for enhanced charge mobility in organic electronics?

- Methodological Answer :

- Copolymer Design : Combine with electron-deficient monomers (e.g., diketopyrrolopyrrole) via Stille or Suzuki coupling to balance HOMO-LUMO levels.